2-(4,6-Dichloropyrimidin-2-yl)thiazole
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Overview
Description
2-(4,6-Dichloropyrimidin-2-yl)thiazole is a heterocyclic compound that features both pyrimidine and thiazole rings. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of chlorine atoms on the pyrimidine ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloropyrimidin-2-yl)thiazole typically involves the reaction of 4,6-dichloropyrimidine with thiazole derivatives. One common method includes the nucleophilic substitution reaction where 4,6-dichloropyrimidine reacts with thiazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloropyrimidin-2-yl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures .
Major Products Formed
The major products formed from these reactions include substituted pyrimidines and thiazoles, sulfoxides, and sulfones .
Scientific Research Applications
2-(4,6-Dichloropyrimidin-2-yl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloropyrimidin-2-yl)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways . For example, it may act as an enzyme inhibitor in certain metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Another pyrimidine derivative with similar reactivity.
Thiazolo[4,5-b]pyridines: Compounds with a fused thiazole and pyridine ring system, exhibiting similar pharmacological activities.
Uniqueness
2-(4,6-Dichloropyrimidin-2-yl)thiazole is unique due to the presence of both chlorine atoms on the pyrimidine ring and the thiazole ring, which enhances its reactivity and versatility in chemical synthesis . This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C7H3Cl2N3S |
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Molecular Weight |
232.09 g/mol |
IUPAC Name |
2-(4,6-dichloropyrimidin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H3Cl2N3S/c8-4-3-5(9)12-6(11-4)7-10-1-2-13-7/h1-3H |
InChI Key |
OELRYLVYMLYFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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